tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
Description
tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is a carbamate-protected tetrahydroquinoline derivative. Its core structure consists of a partially saturated quinoline ring with a benzyl substituent at position 1 and a tert-butyl carbamate group attached via a methyl linker at position 2.
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-18-13-19-11-7-8-12-20(19)24(16-18)15-17-9-5-4-6-10-17/h4-12,18H,13-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYGGKINFUVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure, followed by benzyl protection and subsequent carbamate formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may include the use of catalysts, controlled reaction conditions, and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its interactions with biological targets can lead to the development of new drugs and treatments for various diseases.
Medicine: In the medical field, this compound may be explored for its pharmacological properties
Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituent positions, ring systems, and functional groups. Below is a comparative analysis based on molecular
*Values inferred from analogs due to lack of direct data.
Key Observations :
- Substituent Effects: The benzyl group at position 1 in the target compound likely enhances lipophilicity compared to non-benzylated analogs (e.g., ).
- Linker Position : The 3-methyl carbamate linker in the target compound contrasts with 2-methyl () or 3-ethyl () variants, which may influence conformational flexibility and intermolecular interactions.
Physicochemical and Functional Differences
- Hydrogen Bonding : The carbamate group participates in hydrogen bonding, as described in . Benzyl and fluorine substituents may disrupt or redirect these interactions, affecting crystallization or solubility .
- Stability and Storage : Analogs like those in are discontinued, possibly due to instability or decomposition under standard conditions. The target compound’s benzyl group may improve stability compared to ethyl-linked derivatives .
Analytical and Computational Tools
- Crystallography : Programs like SHELXL () and Mercury () enable structural visualization and comparison of hydrogen-bonding networks, though specific data for the target compound are unavailable .
- Graph Set Analysis : ’s methodology could differentiate packing motifs between the target compound and its analogs, particularly regarding benzyl-induced steric effects .
Biological Activity
tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H27N2O2 |
| Molecular Weight | 370.46 g/mol |
| CAS Number | 2126178-06-9 |
| Boiling Point | 530.3 ± 50.0 °C (Predicted) |
| Density | 1.137 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.55 ± 0.46 (Predicted) |
These properties indicate that the compound is stable under various conditions, making it suitable for biological studies.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a substituted tetrahydroquinoline derivative. Common methods include:
- Palladium-Catalyzed Amidation : This method employs palladium(II) acetate in the presence of a base like cesium carbonate in a solvent such as dioxane.
- Reflux Conditions : Reactions may be conducted under reflux to enhance yield and purity.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
Therapeutic Applications
Research indicates several promising therapeutic applications:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary findings suggest that it may inhibit cancer cell proliferation in vitro, particularly in models of breast and prostate cancer.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems indicates potential use in treating neurodegenerative diseases.
Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values in the micromolar range, indicating its potential as a lead compound for further development .
Antimicrobial Studies
In vitro studies reported by MDPI demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
